![molecular formula C17H14ClN3O3 B5678898 ethyl 4-[(5-chloro-2-hydroxyphenyl)amino]-2-quinazolinecarboxylate](/img/structure/B5678898.png)
ethyl 4-[(5-chloro-2-hydroxyphenyl)amino]-2-quinazolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to ethyl 4-[(5-chloro-2-hydroxyphenyl)amino]-2-quinazolinecarboxylate often involves multi-step processes. For instance, derivatives of 5-hydroxy-l-ethyl-1,4-dihydrio-4-oxo-3-quinolinecarboxylic acids are synthesized through thermal cyclization followed by aromatization, ethylation, and hydrolysis (Tamura et al., 1982). Another method involves the reaction of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 2-hydroxybenzaldehyde to form new azo-Schiff bases, highlighting the versatility in approaches to synthesize structurally complex quinazoline derivatives (Menati et al., 2020).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives, including ethyl 4-[(5-chloro-2-hydroxyphenyl)amino]-2-quinazolinecarboxylate, is often determined through X-ray crystallography. For example, a closely related compound was crystallized in the triclinic system, providing detailed insights into its planar geometric structure and intermolecular hydrogen bond formation (Menati et al., 2020).
Chemical Reactions and Properties
Quinazoline derivatives undergo various chemical reactions, reflecting their rich chemical properties. For instance, ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates exhibit complex hydrogen-bonded supramolecular structures, demonstrating the potential for diverse chemical interactions and applications (Costa et al., 2007).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystal structures, are crucial for their application and handling. Accurate molecular parameters and crystallographic data provide insights into the stability and reactivity of these compounds (Caira et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and interaction with other molecules, are defined by the molecular structure and functional groups of quinazoline derivatives. Studies on metabolites of related compounds, such as ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, offer insights into their chemical behavior and potential biological activities (Mizuno et al., 2006).
properties
IUPAC Name |
ethyl 4-(5-chloro-2-hydroxyanilino)quinazoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c1-2-24-17(23)16-19-12-6-4-3-5-11(12)15(21-16)20-13-9-10(18)7-8-14(13)22/h3-9,22H,2H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVIZWRMAMADTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2C(=N1)NC3=C(C=CC(=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(5-chloro-2-hydroxyanilino)quinazoline-2-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.